molecular formula C25H31ClF2O5 B000934 Halobetasol propionate CAS No. 66852-54-8

Halobetasol propionate

货号 B000934
CAS 编号: 66852-54-8
分子量: 485 g/mol
InChI 键: BDSYKGHYMJNPAB-YKQIDFLYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

  • Dermatology - Treatment of Psoriasis

    • Halobetasol propionate is commonly used in dermatology, specifically for the treatment of psoriasis . It is often combined with tazarotene, a retinoid, in a fixed-dose combination lotion. This combination leverages multiple mechanisms of action to improve safety and efficacy .
    • The lotion is applied topically, and the formulation technology allows for more uniform and efficient delivery of the active ingredients at lower doses than conventional monotherapy formulations .
    • Clinical trials data show that this combination has improved efficacy, safety, tolerability, and maintenance of therapeutic effect compared to monotherapy with either active ingredient .
  • Pharmaceutical Analysis - Quantification in Topical Dosage Forms

    • Halobetasol propionate is also used in pharmaceutical analysis, specifically for its quantification and the identification of its impurities in topical dosage forms .
    • A novel, sensitive, stability-indicating, gradient, reverse-phase high-performance liquid chromatographic method has been developed for this purpose . The chromatographic separation was achieved on a Phenomenex Synergi polar reverse phase column .
    • The method has been validated as per the International Conference on Harmonization (ICH) guidelines with respect to specificity, linearity, limit of detection, limit of quantification, accuracy, precision, robustness, and ruggedness .
  • Dermatology - Treatment of Eczema

    • Halobetasol propionate is also used in the treatment of various skin conditions such as eczema . Eczema is a condition that makes your skin red and itchy. It’s common in children but can occur at any age .
    • The medication is applied topically to the affected area and it helps in reducing the swelling, itching, and redness that can occur in these types of conditions .
    • The medication is a very strong (super-high potency) corticosteroid .
  • Dermatology - Treatment of Dermatitis

    • Dermatitis is another skin condition for which Halobetasol propionate is used . Dermatitis is a general term that describes a skin irritation .
    • Similar to its use in treating eczema, Halobetasol propionate is applied topically to the affected area and it helps in reducing the swelling, itching, and redness .
  • Dermatology - Treatment of Rash

    • Halobetasol propionate is also used in the treatment of rashes . A rash is a noticeable change in the texture or color of your skin .
    • The medication is applied topically to the affected area and it helps in reducing the swelling, itching, and redness .

属性

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSYKGHYMJNPAB-LICBFIPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClF2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046636
Record name Halobetasol propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Halobetasol propionate

CAS RN

66852-54-8
Record name Halobetasol propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66852-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Halobetasol propionate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066852548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halobetasol propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Halobetasol Propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HALOBETASOL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91A0K1TY3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Halobetasol propionate
Reactant of Route 2
Reactant of Route 2
Halobetasol propionate
Reactant of Route 3
Halobetasol propionate
Reactant of Route 4
Halobetasol propionate
Reactant of Route 5
Reactant of Route 5
Halobetasol propionate
Reactant of Route 6
Halobetasol propionate

Citations

For This Compound
1,410
Citations
JS Loder, JR Gibson, SJ Yawalkar, RJ White - Topical Corticosteroids, 1992 - karger.com
The molecular formula of HBP is C25H3105C1F2, and its molecular weight is 484.97. The international nonproprietary name is halobetasol propionate. The tradenames are Ultravate™ …
Number of citations: 15 karger.com
J Bagel, QG Thibodeaux, G Han - Cutis, 2020 - cdn.mdedge.com
… been more controversial and may not occur with halobetasol propionate (HP) ointment 0.05%.In … Clinical Experience With HP 0.05% in Various Formulations Halobetasol propionate is a …
Number of citations: 4 cdn.mdedge.com
S Yawalkar, I Wiesenberg-Boettcher, JR Gibson… - Journal of the American …, 1991 - Elsevier
… , halobetasol propionate was distinctly superior to clobetasolI7-propionate. There was a trend in favor of halobetasol propionate in … solutions of halobetasol propionate and clobetasol 17-…
Number of citations: 23 www.sciencedirect.com
G Herz, G Blum, S Yawalkar - Journal of the American Academy of …, 1991 - Elsevier
… In preclinical investigations, halobetasol propionate was su… halobetasol propionate ointment or halobetasol propionate … containing 0.05% halobetasol propionate in children suffering …
Number of citations: 48 www.sciencedirect.com
CA Guzzo, JS Weiss, HS Mogavero, CN Ellis… - Journal of the American …, 1991 - Elsevier
… The efficacy and safety of 0.05% halobetasol propionate … patient ratings favored halobetasol propionate significantlyon … parisons) also favored halobetasol propionate significantly, and …
Number of citations: 16 www.sciencedirect.com
B Goldberg, R Hartdegen, D Presbury, EH Smith… - Journal of the American …, 1991 - Elsevier
… more frequently reported in patients treated with halobetasol propionate ointment than in those treated … To the best of our knowledge, halobetasol propionate ointment is the first topical …
Number of citations: 50 www.sciencedirect.com
SJ Yawalkar, L Schwerzmann - Journal of the American Academy of …, 1991 - Elsevier
… The efficacy of halobetasol propionate cream and … The efficacy of halobetasol propionate cream and clobetasol 17-… 121 patients treated with halobetasol propionate cream and in 1of the …
Number of citations: 16 www.sciencedirect.com
ML Bikkad, AH Nathani, SK Mandlik… - Journal of liposome …, 2014 - Taylor & Francis
The clinical use of halobetasol propionate (HP) is related to some adverse effects like irritation, pruritus and stinging. The purpose of this work was to construct HP-loaded solid lipid …
Number of citations: 66 www.tandfonline.com
CM Chakole, MA Shende, SN Khadatkar - Int. J. Chem. Tech. Res, 2009 - researchgate.net
… in combination of Halobetasol propionate and Fusidic acid for … Combination of Halobetasol propionate and Fusidic acid is … reduce by Halobetasol propionate and secondary bacterial …
Number of citations: 68 www.researchgate.net
FA Kerdel, ZD Draelos, SK Tyring, T Lin… - Journal of …, 2019 - Taylor & Francis
Full article: A phase 2, multicenter, double-blind, randomized, vehicle-controlled clinical study to compare the safety and efficacy of a halobetasol propionate 0.01% lotion and …
Number of citations: 12 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。